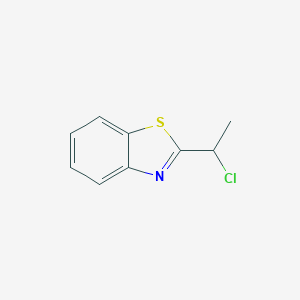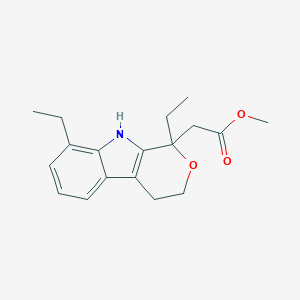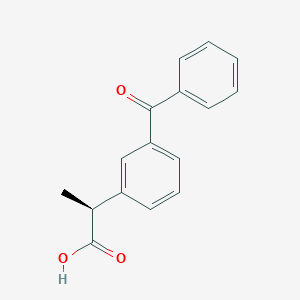
Dexketoprofen
概述
描述
Dexketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) manufactured by Menarini . It is used for the short-term treatment of mild to moderate pain, including dysmenorrhoea, migraines, and knee pain .
Synthesis Analysis
The synthesis of dexketoprofen involves adding dehydrated alcohol, ethyl acetate, and Trometamol to dexketoprofen. The weight ratio is dexketoprofen: dehydrated alcohol: ethyl acetate: Trometamol = 1: 2.5: 8: 0.5 .Molecular Structure Analysis
The molecular formula of Dexketoprofen is C16H14O3 . When combined with trometamol to form Dexketoprofen trometamol, the molecular formula becomes C16H14O3.C4H11NO3 .Chemical Reactions Analysis
Dexketoprofen is the (S)-enantiomer of ketoprofen. The switch from (±)-ketoprofen to dexketoprofen was done for a faster onset of action and better therapeutic value .Physical And Chemical Properties Analysis
Dexketoprofen is highly lipophilic and is metabolized in the liver by glucuronidation . After oral administration of 25 mg of dexketoprofen, the time to maximum plasma concentration (Tmax) is approximately 30 minutes .科学研究应用
Nonsteroidal Anti-Inflammatory Drug (NSAID)
Dexketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of moderate to strong-intensity acute pain . It is the tromethamine salt of dexketoprofen [(2S)-2-(3-benzoylphenyl)propanoic acid-2-amino-2-(hydroxymethyl)propane-1,3-diol] .
Crystallographic and Computational Study
A combined crystallographic and computational study on Dexketoprofen Trometamol Dihydrate Salt has been conducted . The study presents the crystal structure of the hitherto sole known hydrate phase of dexketoprofen trometamol (DK-T_2H2O), as determined by single-crystal X-ray diffraction .
Pain Management
Dexketoprofen has been found to be highly effective even after the administration of small doses for pain management . It is more potent than paracetamol and diclofenac sodium while having similar effects to dexmedetomidine and lidocaine .
Combination Therapy
Dexketoprofen in combination with tramadol or thiocolchicoside is more effective than when the two drugs are used alone . This combination therapy has been found to be far better than taking it alone .
Long-Acting Dexketoprofen
Scientists are working on the long-acting Dexketoprofen . This could potentially increase the duration of its analgesic effect, improving patient comfort and adherence to treatment .
New Therapeutic Applications
New therapeutic applications of Dexketoprofen are being investigated, particularly in the fields of epilepsy and oncology . This could potentially expand the scope of its use beyond pain management .
作用机制
Target of Action
Dexketoprofen is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclo-oxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, chemicals in the body that cause inflammation and pain .
Mode of Action
Dexketoprofen works by inhibiting the action of COX enzymes . This inhibition prevents the synthesis of prostaglandins, thereby reducing inflammation and pain . It is one of the most potent in vitro inhibitors of prostaglandin synthesis .
Biochemical Pathways
The primary biochemical pathway affected by dexketoprofen is the prostaglandin synthesis pathway . By inhibiting COX enzymes, dexketoprofen reduces the production of prostaglandins, which are typically produced in response to injury or certain diseases and would otherwise cause swelling, inflammation, and pain .
Pharmacokinetics
Dexketoprofen trometamol, given as a tablet, is rapidly absorbed , with a time to maximum plasma concentration (tmax) of between 0.25 and 0.75 hours . Dexketoprofen is strongly bound to plasma proteins , particularly albumin . It is eliminated following extensive biotransformation to inactive glucuroconjugated metabolites . Virtually no drug is eliminated unchanged .
Result of Action
The inhibition of prostaglandin synthesis by dexketoprofen results in a reduction of inflammation and pain . This makes dexketoprofen effective for the short-term treatment of mild to moderate pain, including dysmenorrhoea, musculoskeletal pain, and toothache .
Action Environment
Environmental factors such as temperature, humidity, and light can influence the stability of dexketoprofen . Additionally, the presence of food can change the profile of dexketoprofen absorption, reducing both the rate of absorption and the maximal plasma concentration .
安全和危害
未来方向
属性
IUPAC Name |
(2S)-2-(3-benzoylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYWVDODHFEZIM-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905141 | |
| Record name | Dexketoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
It is a non-steroidal anti-inflammatory drug (NSAID) that reduces prostaglandin synthesis via inhibition of cyclooxygenase pathway (both COX-1 and COX-2) activity. | |
| Record name | Dexketoprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09214 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Dexketoprofen | |
CAS RN |
22161-81-5 | |
| Record name | (+)-Ketoprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22161-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexketoprofen [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022161815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexketoprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09214 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dexketoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(3-benzoylphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXKETOPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KD9E78X68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dexketoprofen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



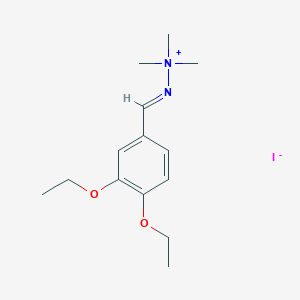


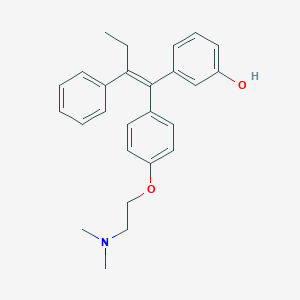
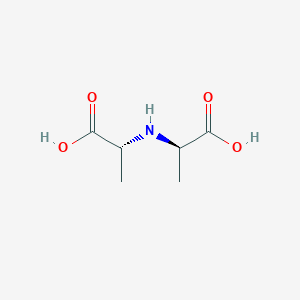
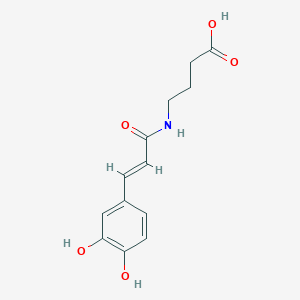

![N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide](/img/structure/B22371.png)
![2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B22374.png)
![N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester](/img/structure/B22375.png)
![N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide](/img/structure/B22380.png)
